molecular formula C17H14BrClN2O4S B2437054 2-({[(3-BROMO-4-ETHOXYPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)-5-CHLOROBENZOIC ACID CAS No. 531515-38-5

2-({[(3-BROMO-4-ETHOXYPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)-5-CHLOROBENZOIC ACID

Cat. No.: B2437054
CAS No.: 531515-38-5
M. Wt: 457.72
InChI Key: ILKRDFAPEZNBQM-UHFFFAOYSA-N
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Description

2-({[(3-BROMO-4-ETHOXYPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)-5-CHLOROBENZOIC ACID is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of multiple functional groups, including bromine, ethoxy, formamido, methanethioyl, amino, and chlorobenzoic acid moieties, which contribute to its diverse reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[(3-BROMO-4-ETHOXYPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)-5-CHLOROBENZOIC ACID typically involves multi-step organic reactions. One common approach is the sequential introduction of functional groups through various organic transformations, such as halogenation, formylation, and amidation reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve high-quality products suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

2-({[(3-BROMO-4-ETHOXYPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)-5-CHLOROBENZOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and catalyst presence are crucial for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new aromatic or aliphatic groups.

Scientific Research Applications

2-({[(3-BROMO-4-ETHOXYPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)-5-CHLOROBENZOIC ACID has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-({[(3-BROMO-4-ETHOXYPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)-5-CHLOROBENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    2-(3-BROMO-4-METHOXYPHENYL)ETHYLAMINE: Similar in structure but with a methoxy group instead of an ethoxy group.

    3-BROMO-4-ETHOXYBENZOIC ACID: Lacks the formamido and methanethioyl groups, making it less complex.

    5-CHLORO-2-AMINOBENZOIC ACID: Contains the chlorobenzoic acid moiety but lacks the other functional groups.

Uniqueness

2-({[(3-BROMO-4-ETHOXYPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)-5-CHLOROBENZOIC ACID is unique due to its combination of multiple functional groups, which confer diverse reactivity and potential applications. Its structural complexity allows for a wide range of chemical transformations and interactions, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

2-[(3-bromo-4-ethoxybenzoyl)carbamothioylamino]-5-chlorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrClN2O4S/c1-2-25-14-6-3-9(7-12(14)18)15(22)21-17(26)20-13-5-4-10(19)8-11(13)16(23)24/h3-8H,2H2,1H3,(H,23,24)(H2,20,21,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILKRDFAPEZNBQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC(=S)NC2=C(C=C(C=C2)Cl)C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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